

Spectroscopic data of (S)-1-Cyclopropylethanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-Cyclopropylethanamine hydrochloride

Cat. No.: B1532632

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Elucidation of **(S)-1-Cyclopropylethanamine Hydrochloride**

Authored by a Senior Application Scientist Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical development, the unambiguous characterization of chiral building blocks is a cornerstone of success. Molecules such as **(S)-1-Cyclopropylethanamine hydrochloride** are of paramount importance due to the prevalence of the cyclopropylamine motif in a myriad of therapeutic agents, where it often enhances metabolic stability and binding affinity.^[1] This guide provides an in-depth analysis of the key spectroscopic techniques required to confirm the identity, purity, and structural integrity of **(S)-1-Cyclopropylethanamine hydrochloride**, reflecting the rigorous standards of the pharmaceutical industry.

Molecular Identity and Physicochemical Properties

(S)-1-Cyclopropylethanamine hydrochloride is a chiral primary amine salt. The cyclopropyl group, a strained three-membered ring, imparts unique conformational rigidity and electronic properties that are highly valued in medicinal chemistry.^[1] The hydrochloride salt form is typically employed to improve the compound's stability and aqueous solubility.

Below is a summary of its key physicochemical properties.

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ ClN	[2][3]
Molecular Weight	121.61 g/mol	[2][3]
CAS Number	195252-68-7 (for the (S)-enantiomer hydrochloride)	[3]
IUPAC Name	(1S)-1-cyclopropylethan-1-amine;hydrochloride	[4]
Canonical SMILES	C--INVALID-LINK--C1CC1.Cl	[3]
Appearance	Typically a white to off-white solid	N/A

Structural Representation

The following diagram illustrates the two-dimensional structure of the protonated amine, (S)-1-Cyclopropylethanaminium, with its chloride counter-ion.

Caption: 2D structure of (S)-1-Cyclopropylethanaminium chloride.

Synthesis Pathway: A Brief Overview

A robust understanding of a compound's synthetic history is crucial for anticipating potential impurities. A common route to preparing chiral amines like the target molecule involves the resolution of a racemic mixture or an asymmetric synthesis. A representative synthesis for the related achiral compound involves the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid, followed by deprotection.[5][6] The hydrochloride salt is typically formed in the final step by treating the free amine with hydrochloric acid in a suitable organic solvent.[6][7]

General Synthesis Workflow

Caption: Generalized synthetic workflow for chiral amine hydrochlorides.

Infrared (IR) Spectroscopy Analysis

Principle of the Technique

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR an excellent tool for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).
- Sample Application: Place a small amount (a few milligrams) of the solid **(S)-1-Cyclopropylethanamine hydrochloride** powder onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of an amine hydrochloride is distinctive. The key is to identify the stretches associated with the ammonium group (R-NH₃⁺) and the alkyl portions of the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Assignment & Rationale
~3200–2800	N-H Stretch	Ammonium (NH ₃ ⁺) Group: This is a very broad and strong absorption, often with multiple sub-peaks (overtones), characteristic of the N-H stretching vibrations in the protonated amine.[8]
~3080–3000	C-H Stretch	Cyclopropyl C-H: The C-H bonds on the strained cyclopropane ring typically absorb at a slightly higher frequency than those in unstrained alkanes.
~2980–2850	C-H Stretch	Alkyl C-H: These are the characteristic symmetric and asymmetric stretching vibrations of the methyl (CH ₃) and methine (CH) groups.[9]
~1600–1500	N-H Bend	Ammonium (NH ₃ ⁺) Group: The asymmetric and symmetric bending (scissoring) vibrations of the N-H bonds appear in this region. These are often sharp to medium intensity bands.
~1460	C-H Bend	Alkyl C-H: Methylene/methyl scissoring and bending vibrations.
~1020	C-C Stretch	Cyclopropyl Ring: A characteristic absorption for the cyclopropane ring breathing mode can often be found in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (most commonly ^1H and ^{13}C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The exact frequency (chemical shift) is highly sensitive to the local electronic environment, providing detailed information about the molecular structure, connectivity, and stereochemistry.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh approximately 5-10 mg of **(S)-1-Cyclopropylethanamine hydrochloride** and dissolve it in ~0.7 mL of a deuterated solvent. For a hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are suitable choices to ensure solubility and allow observation of the amine protons.[10] Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned to the appropriate frequency for either ^1H or ^{13}C . Standard shimming protocols are executed to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually co-added for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ^{13}C , many more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated by setting the residual solvent peak or the TMS peak to its known chemical shift (0 ppm).[11]

^1H NMR Data Interpretation

The proton NMR spectrum provides a wealth of information through chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

Chemical Shift (δ , ppm) (Estimated)	Multiplicity	Integration	Assignment & Rationale
~8.5	Broad Singlet	3H	<p>-NH₃⁺: The protons on the positively charged nitrogen are deshielded and often appear as a broad signal due to exchange and quadrupolar coupling with nitrogen.[10] In D₂O, this signal would exchange with deuterium and disappear.</p>
~3.0	Multiplet	1H	<p>-CH(N)-: The methine proton alpha to the electron-withdrawing ammonium group is significantly deshielded. It will be split by the methyl protons and the cyclopropyl methine proton.</p>
~1.3	Doublet	3H	<p>-CH₃: The methyl group protons are coupled to the adjacent methine proton, resulting in a doublet.</p>
~1.0	Multiplet	1H	<p>Cyclopropyl -CH-: The methine proton on the cyclopropyl ring. It is coupled to the</p>

~0.7–0.4	Multiplets	4H	adjacent methine proton and the four methylene protons on the ring.
			Cyclopropyl -CH ₂ -: The four diastereotopic methylene protons of the cyclopropane ring appear as complex, overlapping multiplets in the upfield region, a characteristic feature of cyclopropyl systems. [12]

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically distinct carbon atom.

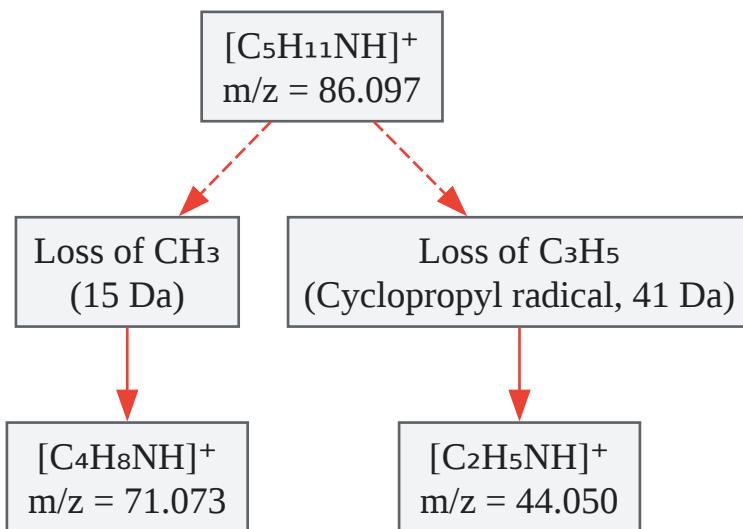
Chemical Shift (δ , ppm) (Estimated)	Assignment & Rationale
~55	-CH(N)-: The carbon atom directly attached to the nitrogen is deshielded due to the electronegativity of the nitrogen atom.
~20	-CH ₃ : The methyl carbon appears in the typical upfield aliphatic region.
~15	Cyclopropyl -CH-: The methine carbon of the cyclopropane ring.
~5	Cyclopropyl -CH ₂ -: The two equivalent methylene carbons of the cyclopropane ring appear at a very upfield chemical shift, a highly characteristic feature of the strained cyclopropyl ring system. [11]

Mass Spectrometry (MS) Analysis

Principle of the Technique

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely show the protonated molecule of the free amine.

Experimental Protocol: ESI-MS


- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent, such as methanol or a water/acetonitrile mixture.
- **Infusion:** The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) via a syringe pump.
- **Ionization:** A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass analyzer.
- **Mass Analysis:** The ions are separated based on their m/z ratio in the mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Interpretation

The analysis will focus on the cation, $[\text{C}_5\text{H}_{11}\text{N} + \text{H}]^+$, as the hydrochloride salt will dissociate in the ESI source. The free amine has a monoisotopic mass of 85.089 Da.[\[13\]](#)

m/z Value	Ion	Rationale
86.097	$[\text{M}+\text{H}]^+$	Protonated Molecular Ion: This corresponds to the free amine ($\text{C}_5\text{H}_{11}\text{N}$) plus a proton. Its presence confirms the molecular weight of the parent amine.
71.073	$[\text{M}+\text{H} - \text{CH}_3]^+$	Loss of a Methyl Radical: Fragmentation via cleavage of the C-C bond next to the nitrogen, resulting in the loss of a methyl group.
44.050	$[\text{C}_2\text{H}_6\text{N}]^+$	Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen. Loss of the cyclopropyl group would lead to this fragment.

Proposed Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Plausible ESI-MS fragmentation pathways for protonated 1-cyclopropylethanamine.

Conclusion

The comprehensive application of IR, NMR, and Mass Spectrometry provides a self-validating system for the structural confirmation of **(S)-1-Cyclopropylethanamine hydrochloride**. IR spectroscopy confirms the presence of the key ammonium and alkyl functional groups. High-resolution ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon skeletons, with the characteristic upfield shifts confirming the integrity of the cyclopropyl ring. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide the robust analytical data package required by researchers and drug development professionals to confidently advance this valuable chiral building block in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. longdom.org [longdom.org]
- 2. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. H27499.03 [thermofisher.com]
- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. orgchemboulder.com [orgchemboulder.com]

- 10. reddit.com [reddit.com]
- 11. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Cyclopropylamine(765-30-0) 1H NMR spectrum [chemicalbook.com]
- 13. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data of (S)-1-Cyclopropylethanamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1532632#spectroscopic-data-of-s-1-cyclopropylethanamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com